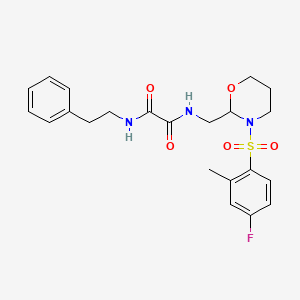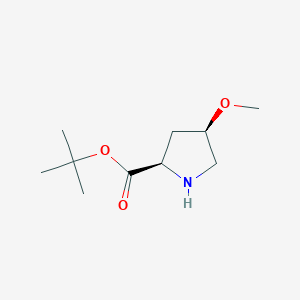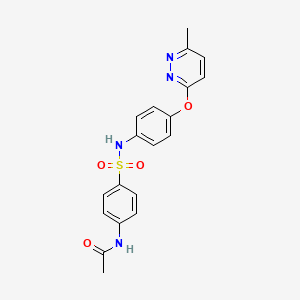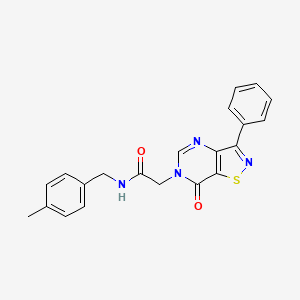![molecular formula C19H12Cl4N2OS2 B2984279 2-(2,4-Dichlorophenyl)-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1,3-thiazolidin-4-one CAS No. 866048-99-9](/img/structure/B2984279.png)
2-(2,4-Dichlorophenyl)-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains two thiazole rings and a thiazolidinone ring. The presence of dichlorophenyl groups suggests that it might have interesting biological activities, as dichlorophenyl groups are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains two dichlorophenyl groups, two thiazole rings, and one thiazolidinone ring. These rings are likely to contribute to the stability of the molecule and may also play a role in any biological activity it might have .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the dichlorophenyl groups and the configuration of the thiazolidinone ring .Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Pharmacological Evaluation
The compound has been synthesized using microwave and conventional methods. It shows significant antibacterial activity against various bacteria and antifungal activity against Candida albicans (Mistry & Desai, 2006).
Antimicrobial Activity of Thiazole Derivatives
Thiazole derivatives, including the mentioned compound, have been synthesized and tested for antibacterial activity against Escherichia coli, Staphylococcus aureus, among others, and antifungal activity against Candida albicans. The compounds show variable and modest activities against these bacteria and fungi (B'Bhatt & Sharma, 2017).
Corrosion Inhibition in Oil-well Tubular Steel
The compound's derivatives have been investigated as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution, showing high inhibition efficiency (Yadav, Sharma, & Kumar, 2015).
Synthesis and Antimicrobial Evaluation
New derivatives of the compound have been synthesized and evaluated for their antibacterial properties, showing effective activity (Sayyed et al., 2006).
Solubility Thermodynamics and Partitioning
A novel antifungal compound related to the mentioned compound has been synthesized, and its solubility in different solvents has been studied, providing insights into its pharmacological properties (Volkova, Levshin, & Perlovich, 2020).
Quantum Chemical and Molecular Dynamics Studies
The inhibition performances of thiazole derivatives against corrosion of iron have been predicted using quantum chemical parameters and molecular dynamics simulations (Kaya et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl4N2OS2/c1-9-17(26)25(18(28-9)13-5-3-11(21)7-15(13)23)19-24-16(8-27-19)12-4-2-10(20)6-14(12)22/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTGGKZRUXZYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=C(C=C(C=C2)Cl)Cl)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl4N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2984201.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate](/img/structure/B2984203.png)



![4-(N,N-dipropylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2984207.png)

![N'-(2-{[2,3'-bithiophene]-5-yl}ethyl)ethanediamide](/img/structure/B2984211.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2984212.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2984214.png)
![Methyl 3-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2984215.png)